molecular formula C22H20O4 B13985860 Biphenyl-4-yl-(3,4,5-trimethoxy-phenyl)-methanone

Biphenyl-4-yl-(3,4,5-trimethoxy-phenyl)-methanone

Cat. No.: B13985860
M. Wt: 348.4 g/mol
InChI Key: PMDCTFZUVLGFIW-UHFFFAOYSA-N
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Description

Biphenyl-4-yl-(3,4,5-trimethoxy-phenyl)-methanone: is an organic compound that belongs to the class of aromatic ketones It consists of a biphenyl group attached to a methanone moiety, which is further connected to a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biphenyl-4-yl-(3,4,5-trimethoxy-phenyl)-methanone typically involves the following steps:

    Formation of Biphenyl-4-yl Grignard Reagent: Biphenyl-4-yl bromide is reacted with magnesium in anhydrous ether to form the Grignard reagent.

    Reaction with 3,4,5-Trimethoxybenzaldehyde: The Grignard reagent is then reacted with 3,4,5-trimethoxybenzaldehyde under controlled conditions to form the desired methanone compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Biphenyl-4-yl-(3,4,5-trimethoxy-phenyl)-methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methanone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Biphenyl-4-yl-(3,4,5-trimethoxy-phenyl)-methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Biphenyl-4-yl-(3,4,5-trimethoxy-phenyl)-methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Biphenyl-4-yl-(3,4,5-trimethoxy-phenyl)-methanone can be compared with other similar compounds, such as:

    Biphenyl-4-yl-(3,4-dimethoxy-phenyl)-methanone: Lacks one methoxy group, which may affect its chemical and biological properties.

    Biphenyl-4-yl-(3,4,5-trimethoxy-phenyl)-ethanone: Has an ethanone group instead of a methanone group, leading to different reactivity and applications.

Properties

Molecular Formula

C22H20O4

Molecular Weight

348.4 g/mol

IUPAC Name

(4-phenylphenyl)-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C22H20O4/c1-24-19-13-18(14-20(25-2)22(19)26-3)21(23)17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-14H,1-3H3

InChI Key

PMDCTFZUVLGFIW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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